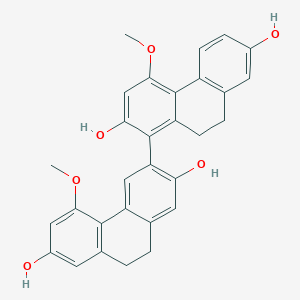

![molecular formula C26H23NO4 B12309252 rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B12309252.png)

rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}cyclopropane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

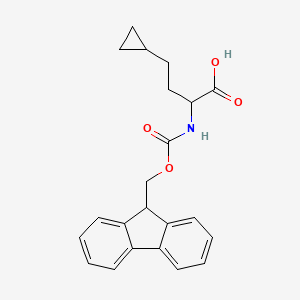

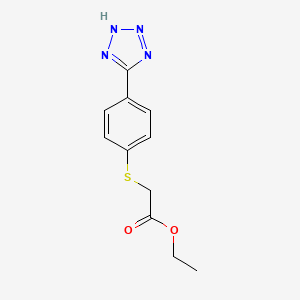

El ácido rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-il)metoxi]carbonil}amino)metil]fenil}ciclopropano-1-carboxílico es un compuesto orgánico sintético. Se caracteriza por la presencia de un anillo de ciclopropano, un grupo fenilo y un grupo protector fluorenilmetoxicarbonilo (Fmoc). Este compuesto se utiliza a menudo en la síntesis de péptidos debido a su estabilidad y reactividad.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-il)metoxi]carbonil}amino)metil]fenil}ciclopropano-1-carboxílico generalmente implica múltiples pasos:

Formación del anillo de ciclopropano: El anillo de ciclopropano se puede formar mediante una reacción de Simmons-Smith, donde un par cinc-cobre reacciona con diiodometano y un alqueno.

Introducción del grupo fenilo: El grupo fenilo se puede introducir mediante una reacción de alquilación de Friedel-Crafts.

Unión del grupo Fmoc: El grupo Fmoc se introduce utilizando cloruro de fluorenilmetoxicarbonilo en presencia de una base como la trietilamina.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar pasos similares, pero optimizados para la síntesis a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo fenilo, lo que lleva a la formación de derivados de fenol.

Reducción: Las reacciones de reducción pueden dirigirse al anillo de ciclopropano, convirtiéndolo en un anillo de ciclohexano más estable.

Sustitución: El grupo Fmoc se puede sustituir por otros grupos protectores o grupos funcionales mediante reacciones de sustitución nucleófila.

Reactivos y condiciones comunes

Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.

Reducción: Hidrogenación catalítica utilizando paladio sobre carbón.

Sustitución: Bases como el hidruro de sodio o el carbonato de potasio en disolventes apróticos polares.

Principales productos

Oxidación: Derivados de fenol.

Reducción: Derivados de ciclohexano.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Química

Síntesis de péptidos: El compuesto se utiliza como bloque de construcción en la síntesis de péptidos debido a su grupo protector Fmoc estable.

Síntesis orgánica: Sirve como intermedio en la síntesis de moléculas orgánicas más complejas.

Biología

Ingeniería de proteínas: Se utiliza en la síntesis de péptidos y proteínas modificados para fines de investigación.

Medicina

Desarrollo de fármacos: Posible uso en el desarrollo de fármacos basados en péptidos.

Industria

Ciencia de materiales: Se utiliza en la síntesis de nuevos materiales con propiedades específicas.

Mecanismo De Acción

El compuesto ejerce sus efectos principalmente a través de su reactividad en la síntesis de péptidos. El grupo Fmoc protege al grupo amino durante la síntesis y se puede eliminar en condiciones básicas suaves, lo que permite la adición secuencial de aminoácidos. El anillo de ciclopropano proporciona rigidez a la estructura del péptido, influyendo en su actividad biológica.

Comparación Con Compuestos Similares

Compuestos similares

- ácido rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-il)metoxi]carbonil}amino)metil]fenil}ciclohexano-1-carboxílico

- ácido rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-il)metoxi]carbonil}amino)metil]fenil}ciclopentano-1-carboxílico

Singularidad

- Rigidez estructural : El anillo de ciclopropano proporciona más rigidez en comparación con los anillos de ciclohexano y ciclopentano.

- Reactividad : La presencia del grupo Fmoc lo hace altamente adecuado para la síntesis de péptidos, ofreciendo estabilidad y facilidad de eliminación.

Este artículo detallado proporciona una descripción general completa del ácido rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-il)metoxi]carbonil}amino)metil]fenil}ciclopropano-1-carboxílico, cubriendo su síntesis, reacciones, aplicaciones y comparaciones con compuestos similares.

Propiedades

Fórmula molecular |

C26H23NO4 |

|---|---|

Peso molecular |

413.5 g/mol |

Nombre IUPAC |

2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C26H23NO4/c28-25(29)23-13-22(23)17-11-9-16(10-12-17)14-27-26(30)31-15-24-20-7-3-1-5-18(20)19-6-2-4-8-21(19)24/h1-12,22-24H,13-15H2,(H,27,30)(H,28,29) |

Clave InChI |

XJKYYUMIPCYFGO-UHFFFAOYSA-N |

SMILES canónico |

C1C(C1C(=O)O)C2=CC=C(C=C2)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Hydroxymethyl)piperidin-2-yl]methanol](/img/structure/B12309196.png)

![rac-(3aR,7aR)-N-methyl-octahydropyrano[3,4-c]pyrrole-7a-carboxamide hydrochloride, cis](/img/structure/B12309242.png)